An In-Depth Technical Guide to (R)-4-Methylmorpholine-2-carboxylic Acid: A Chiral Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to (R)-4-Methylmorpholine-2-carboxylic Acid: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized for its remarkable ability to enhance the pharmacological and pharmacokinetic profiles of drug candidates.[1][2][3][4] Its presence in numerous FDA-approved drugs is a testament to its utility.[5] The morpholine ring, with its ether and secondary or tertiary amine functionalities, can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[6] These advantageous properties have cemented its status as a "privileged scaffold" in the design of novel therapeutics targeting a wide range of diseases.
This guide focuses on a specific, valuable derivative: (R)-4-Methylmorpholine-2-carboxylic acid . As a chiral building block, it offers a unique three-dimensional structure that is crucial for stereospecific interactions with biological targets. The precise arrangement of the methyl group on the nitrogen and the carboxylic acid at the C-2 position, with a defined (R)-stereochemistry, provides a rigid framework for the synthesis of complex and highly selective bioactive molecules.
Chemical Structure and Physicochemical Properties
(R)-4-Methylmorpholine-2-carboxylic acid is a heterocyclic compound with the following key identifiers:
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IUPAC Name: (2R)-4-Methylmorpholine-2-carboxylic acid
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CAS Number: 842949-48-8[7]
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Molecular Formula: C₆H₁₁NO₃[7]
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Molecular Weight: 145.16 g/mol [7]
The structure combines the favorable properties of the morpholine ring with the versatile reactivity of a carboxylic acid, all while incorporating a crucial chiral center.
Visualizing the Core Structure
Caption: Chemical structure of (R)-4-Methylmorpholine-2-carboxylic acid.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the known characteristics of similar substituted morpholines and N-methylated amino acids.[8]
| Property | Predicted Value/Range | Rationale and Significance in Drug Development |
| Physical Form | Solid[9] | Crystalline solids are generally preferred for their stability and ease of handling during synthesis and formulation. |
| Melting Point | 150-180 °C | A higher melting point often correlates with greater crystalline lattice energy and stability. |
| pKa (of the carboxylic acid) | 2.0 - 3.5 | The electron-withdrawing effect of the morpholine oxygen and the N-methyl group is expected to make the carboxylic acid more acidic than a simple aliphatic carboxylic acid. This is crucial for its reactivity and interactions with biological targets. |
| pKa (of the tertiary amine) | 6.5 - 7.5 | The morpholine nitrogen provides a basic center that can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with target proteins. The N-methyl group slightly increases the basicity compared to an unsubstituted morpholine. |
| logP (Octanol/Water Partition Coefficient) | -1.0 to 0.5 | The morpholine ring and carboxylic acid group contribute to its hydrophilicity, suggesting good aqueous solubility, a desirable trait for many drug candidates. |
| Aqueous Solubility | High | The presence of multiple polar functional groups capable of hydrogen bonding and ionization at physiological pH predicts high solubility in water. |
Enantioselective Synthesis: A Proposed Pathway
The synthesis of enantiomerically pure chiral morpholines is a significant challenge in organic chemistry. Asymmetric hydrogenation of a dehydromorpholine precursor represents a highly efficient and atom-economical approach to establish the desired stereocenter.[1][2]
Proposed Synthetic Workflow
Caption: Proposed workflow for the enantioselective synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is a conceptualized procedure based on established methodologies for the asymmetric synthesis of 2-substituted chiral morpholines.[10][11]
Step 1: Synthesis of the Dehydromorpholine Precursor
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Rationale: The initial step involves the construction of the morpholine ring in an unsaturated form, which will then be subjected to asymmetric reduction.
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Procedure: a. To a solution of N-methylethanolamine in a suitable solvent (e.g., toluene), add an equimolar amount of an appropriate α-keto acid ester (e.g., ethyl glyoxylate). b. Heat the mixture under reflux with a Dean-Stark trap to remove water formed during the initial imine formation. c. After the initial condensation, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to promote cyclization and dehydration, yielding the dehydromorpholine precursor. d. Purify the product via vacuum distillation or column chromatography.
Step 2: Asymmetric Hydrogenation
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Rationale: This is the key stereochemistry-defining step. A chiral rhodium catalyst is used to selectively add hydrogen across the double bond from one face, leading to the desired (R)-enantiomer. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.
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Procedure: a. In an inert atmosphere glovebox, prepare the active catalyst by stirring [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand (e.g., a derivative of BINAP or another suitable ligand) in a degassed, anhydrous solvent (e.g., methanol or dichloromethane) for 30 minutes. b. In a high-pressure autoclave, dissolve the dehydromorpholine precursor from Step 1 in the same degassed solvent. c. Transfer the catalyst solution to the autoclave via cannula. d. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 50 atm. e. Stir the reaction at room temperature for 12-24 hours. f. Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The crude product is the N-methyl, C-2 ester-protected morpholine.
Step 3: Hydrolysis (Deprotection)
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Rationale: The final step is the hydrolysis of the ester to the free carboxylic acid.
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Procedure: a. Dissolve the product from Step 2 in a mixture of water and a co-solvent like THF or methanol. b. Add an excess of a base (e.g., lithium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). c. Acidify the reaction mixture to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl). d. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-Methylmorpholine-2-carboxylic acid.
Applications in Drug Development: A Chiral Scaffold for Novel Therapeutics
(R)-4-Methylmorpholine-2-carboxylic acid is a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid, stereochemically defined structure makes it an excellent scaffold for creating ligands that can bind to biological targets with high affinity and selectivity.
Logical Relationship in Drug Design
Caption: Logical flow of how the properties of the molecule translate to improved drug design outcomes.
The structural similarity of (R)-4-Methylmorpholine-2-carboxylic acid to (R)-pipecolic acid, a known constrained amino acid used in peptide mimetics and other bioactive compounds, suggests its potential utility in similar applications.[12][13][14] The introduction of the oxygen atom in the morpholine ring can alter the hydrogen bonding capacity and polarity compared to its piperidine analogue, potentially leading to novel and improved interactions with biological targets.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
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Morpholine Ring Protons: A series of complex multiplets would be observed between approximately 2.5 and 4.0 ppm. The proton at the C-2 position, being adjacent to both the oxygen and the carboxylic acid, would likely appear as a distinct multiplet in the more downfield portion of this range.
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N-Methyl Protons (-NCH₃): A sharp singlet integrating to three protons would be expected around 2.3-2.8 ppm.
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¹³C NMR:
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Carbonyl Carbon (-COOH): A peak in the range of 170-180 ppm.
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Morpholine Ring Carbons: Peaks between 45 and 80 ppm. The C-2 carbon would be the most downfield of the ring carbons due to the deshielding effects of the adjacent oxygen and carboxylic acid.
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N-Methyl Carbon (-NCH₃): A peak around 40-45 ppm.
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Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700 and 1725 cm⁻¹.
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C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1050-1250 cm⁻¹.
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C-N Stretch: A medium intensity band in the fingerprint region.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 146.08. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 144.07.
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Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (CO₂H) and cleavage of the morpholine ring.
Safety and Handling
Based on the hazard statements for the general 4-Methylmorpholine-2-carboxylic acid, the following precautions should be taken:[9]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Handling: Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of 4°C is recommended.[9]
Conclusion
(R)-4-Methylmorpholine-2-carboxylic acid stands as a promising and highly valuable chiral building block for the advancement of drug discovery and development. Its unique combination of a privileged morpholine scaffold, a versatile carboxylic acid handle, and a defined (R)-stereocenter provides medicinal chemists with a powerful tool for the synthesis of novel, stereochemically complex molecules. While detailed experimental data for this specific compound remains limited, its potential can be confidently inferred from the well-established principles of asymmetric synthesis and the known benefits of the morpholine moiety in bioactive compounds. As the demand for more selective and effective therapeutics continues to grow, the strategic application of such precisely engineered chiral building blocks will undoubtedly play a pivotal role in the future of medicine.
References
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491–14496.
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Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Chemical Science (RSC Publishing). Retrieved March 26, 2026, from [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
- Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Babu, S., et al. (2024).
- Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
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Stojiljkovic, U., Meyer, C., Boulay, P., Hebeisen, P., Rageot, D., & Borsari, C. (n.d.). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Thieme E-Books & E-Journals. Retrieved March 26, 2026, from [Link]
- Lenci, E., et al. (2022).
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Ozenil, M., et al. (n.d.). Synthesis of 4-methylmorpholine-2-carbonitrile (4) and its related carboxylic acid (5). 4 and 5 were used for the. ResearchGate. Retrieved March 26, 2026, from [Link]
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Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021, October 26). ResearchGate. Retrieved March 26, 2026, from [Link]
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MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Retrieved March 26, 2026, from [Link]
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ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives | Request PDF. Retrieved March 26, 2026, from [Link]
- Google Patents. (n.d.). WO2005105100A1 - Morpholine compounds.
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